Alyssin

Hepatocellular Carcinoma Isothiocyanate Apoptosis

Alyssin (CAS 646-23-1) is a naturally occurring aliphatic isothiocyanate (ITC) found in cruciferous vegetables, distinguished structurally from the well-studied sulforaphane by an extended methylene chain (C5 vs. C4).

Molecular Formula C7H13NOS2
Molecular Weight 191.3 g/mol
CAS No. 646-23-1
Cat. No. B1664812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlyssin
CAS646-23-1
SynonymsAlyssin
Molecular FormulaC7H13NOS2
Molecular Weight191.3 g/mol
Structural Identifiers
SMILESCS(=O)CCCCCN=C=S
InChIInChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3
InChIKeyIUUQPVQTAUKPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Appearanceliquid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alyssin (CAS 646-23-1): A Key Sulforaphane Analog with Differentiated Isothiocyanate Activity for Preclinical Chemoprevention Research


Alyssin (CAS 646-23-1) is a naturally occurring aliphatic isothiocyanate (ITC) found in cruciferous vegetables, distinguished structurally from the well-studied sulforaphane by an extended methylene chain (C5 vs. C4) [1][2]. It is classified as a sulfinyl analog of sulforaphane and is investigated primarily as a chemopreventive and anticancer agent [3]. Key research areas include its ability to induce phase II detoxification enzymes, modulate inflammatory pathways, and inhibit cytochrome P450 (CYP) enzyme activity associated with procarcinogen activation .

Why Substituting Alyssin (CAS 646-23-1) with Sulforaphane or Other Isothiocyanates Introduces Experimental Variability


The class of aliphatic isothiocyanates, while sharing a core -N=C=S moiety, exhibits significant divergence in biological activity driven by subtle differences in side-chain structure. Alyssin (5-methylsulfinylpentyl ITC) is distinct from its closest analog, sulforaphane (4-methylsulfinylbutyl ITC), by the addition of a single methylene (-CH₂-) group [1]. This structural variation directly impacts potency in specific assays; for instance, in a head-to-head study, alyssin demonstrated superior anticancer activity compared to sulforaphane in HepG2 hepatocellular carcinoma cells [2]. Furthermore, oxidation state of the side-chain sulfur is a critical determinant of function. Compounds like alyssin and sulforaphane, which contain an oxidized sulfur (sulfinyl group), exert a superior growth inhibitory effect compared to analogs with non-oxidized sulfur, such as erucin and berteroin [3]. Therefore, substituting alyssin with a seemingly similar in-class ITC like erucin or berteroin would lead to a significant and quantifiable loss of potency in apoptosis-related assays. Similarly, substituting with sulforaphane would alter the magnitude of effects on cell viability and CYP enzyme inhibition, as evidenced by direct comparative studies [4]. These data confirm that even minor structural modifications within the ITC family translate into non-interchangeable biological outcomes, making compound-specific selection critical for reproducible and meaningful research results.

Quantitative Differentiation: Direct Comparative Evidence for Alyssin (CAS 646-23-1) Against Closest Analogs


Alyssin Exhibits Superior Anticancer Potency Compared to Sulforaphane in Hepatocellular Carcinoma Cells

In a direct comparative study, alyssin was identified as the most potent anticancer isothiocyanate among the tested compounds, which included its closest structural analog, sulforaphane. The study concluded that alyssin's superior potency was likely due to its greater capacity to increase intracellular reactive oxygen species (ROS) levels [1].

Hepatocellular Carcinoma Isothiocyanate Apoptosis

Oxidized Sulfur in Alyssin Confers Superior Growth Inhibition Over Non-Oxidized Analogs in Colon Cancer Models

A comparative study established a clear structure-activity relationship (SAR) for apoptosis induction. Sulforaphane analogs containing an oxidized sulfur atom (sulfinyl group), a class that includes alyssin, were shown to exert a superior growth inhibitory effect compared to analogs with a non-oxidized sulfur (sulfide group), such as erucin and berteroin, across multiple human colon cancer cell lines [1].

Colon Cancer Apoptosis Structure-Activity Relationship

Alyssin is a More Potent CYP1A Inhibitor Than 2-Oxohexyl Isothiocyanate in Breast Cancer Cells

A direct comparative study evaluated the ability of three isothiocyanates—sulforaphane, 2-oxohexyl isothiocyanate, and alyssin—to inhibit CYP1A1 and CYP1A2 enzyme activity induced by polycyclic aromatic hydrocarbons (PAHs). The results clearly demonstrated that 2-oxohexyl isothiocyanate was the weakest inhibitor among the three, whereas sulforaphane and alyssin exhibited a similar and significantly higher inhibitory potency [1].

Chemoprevention CYP1A1 CYP1A2

Differential Cytotoxic Selectivity of Alyssin Versus Sulforaphane in Healthy vs. Malignant Lymphocytes

A study investigating the differential response of healthy and malignant B-lymphocytes found that alyssin is more cytotoxic and selective against neoplastic cells (CCRF-SB leukemia cells) compared to its effect on healthy lymphoblastoid cells, a selectivity profile that was noted to be more pronounced than that of sulforaphane [1].

Leukemia Selective Cytotoxicity Chemoprevention

Defined Application Scenarios for Alyssin (CAS 646-23-1) Derived from Quantitative Differentiation Evidence


In Vitro Investigation of Hepatocellular Carcinoma (HCC)

Alyssin is the preferred isothiocyanate for studies of hepatocellular carcinoma cell lines (e.g., HepG2) where maximizing anticancer potency is the primary goal. As established by direct comparative data, alyssin demonstrates greater potency than the widely used reference compound sulforaphane in this specific cellular context, making it a superior chemical tool for elucidating mechanisms of ITC-induced cell death in liver cancer [1].

Colon Cancer Apoptosis and Growth Inhibition Studies

For research in colon cancer cell lines that aims to achieve maximal growth inhibition and apoptosis induction, alyssin should be selected over non-oxidized sulfur analogs such as erucin and berteroin. The presence of an oxidized sulfur (sulfinyl) group is a proven structural determinant for superior efficacy in this class of compounds, validating the use of alyssin for SAR-focused and high-potency applications in colon cancer models [2].

Chemoprevention Research Targeting CYP1A-Mediated Procarcinogen Activation

Alyssin is a well-characterized tool for investigating the inhibition of CYP1A1 and CYP1A2 enzymes, which are responsible for the bioactivation of polycyclic aromatic hydrocarbons (PAHs) to carcinogenic intermediates. Comparative studies confirm that alyssin's inhibitory potency is significantly greater than that of the analog 2-oxohexyl isothiocyanate, and comparable to the benchmark compound sulforaphane. This positions alyssin as a potent and reliable alternative for studies on the modulation of procarcinogen metabolism in breast and other cancer cell lines [3].

Leukemia Research Focused on Differential Cytotoxicity and Therapeutic Index

For experiments that require a compound with a favorable selectivity profile, preferentially inducing cytotoxicity in malignant lymphocytes (e.g., CCRF-SB leukemia cells) over healthy lymphoblastoid cells, alyssin offers a quantifiable advantage. Direct comparative evidence indicates that alyssin exhibits a more pronounced selective toxicity towards cancer cells than sulforaphane, making it the compound of choice for investigating the therapeutic window of isothiocyanates in hematological malignancies [4].

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